1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a novel compound with the molecular formula C17H26N2O3S and a molecular weight of 338.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethyl sulfate under controlled conditions.
Sulfonylation: The piperazine ring is then sulfonylated using 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group to the piperazine ring.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using cyclopropyl bromide and a suitable base.
Ethanol Addition: Finally, the ethanol moiety is added through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol: Lacks the ethyl group on the phenyl ring.
1-Cyclopropyl-2-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol: Contains a methyl group instead of an ethyl group.
Uniqueness
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Biological Activity
1-Cyclopropyl-2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
CAS Number: 1396884-49-3
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative: Reaction of 4-ethylphenyl sulfonyl chloride with piperazine.
- Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl bromide under basic conditions.
- Ethanol Addition: Nucleophilic substitution to introduce the ethanol moiety.
The compound's mechanism of action primarily involves its interaction with various receptors and enzymes, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways. The sulfonamide group may enhance binding affinity to specific targets, influencing pharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Serotonin Reuptake Inhibition: Many piperazine derivatives have shown efficacy in inhibiting serotonin reuptake, suggesting potential antidepressant properties .
- Antimicrobial Properties: Studies have demonstrated that sulfonamide-containing compounds can exhibit antimicrobial activity against various pathogens .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity: A study evaluated a series of piperazine derivatives for their ability to inhibit serotonin reuptake. The most promising compound demonstrated stability in human liver microsomes and favorable pharmacokinetics, indicating potential for further development as an antidepressant .
- Antimicrobial Efficacy: Research into sulfonamide derivatives revealed significant cytotoxic effects against human cancer cell lines (e.g., SK-OV-3 and HT-29). The presence of electron-withdrawing groups enhanced biological activity, highlighting the importance of structural modifications for efficacy .
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-14-3-7-16(8-4-14)23(21,22)19-11-9-18(10-12-19)13-17(20)15-5-6-15/h3-4,7-8,15,17,20H,2,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCUFHMXSAFMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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